molecular formula C7H14ClNO3 B3028320 (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1860012-51-6

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B3028320
CAS RN: 1860012-51-6
M. Wt: 195.64
InChI Key: HBOAHGNESDTECM-IBTYICNHSA-N
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Description

“(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the formula C6H12ClNO2 . It is also known as trans-4-Methyl-L-proline hydrochloride, (2S,4R)-2-Carboxy-4-methylpyrrolidine hydrochloride, and (4R)-4-Methyl-L-proline hydrochloride . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C6H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride” is a solid substance . Its molecular weight is 167.59 .

Scientific Research Applications

Synthesis and Chemical Properties

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride has been involved in various synthesis processes and studies of its chemical properties. For instance, Kamal and Sultana (2013) explored the properties and handling precautions of related compounds, such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, highlighting its physical data and solubility characteristics (Kamal & Sultana, 2013). Additionally, Matsumoto et al. (1992) synthesized all stereoisomers of a compound closely related to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, providing insights into the synthetic routes and configurations of these stereoisomers (Matsumoto et al., 1992).

Medicinal Chemistry Applications

The compound has applications in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) discussed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are closely related to the compound , and their conversion to various intermediates for medicinal applications (Singh & Umemoto, 2011).

Pharmacological Profiles

In the realm of pharmacology, Ogawa et al. (2002) investigated the pharmacology of a compound structurally similar to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride. They examined its role as a 5-HT2A receptor antagonist, contributing to the understanding of its potential pharmacological effects (Ogawa et al., 2002).

Protective Group Applications

Yoo et al. (1990) explored the use of 4-methoxy-α-methylbenzyl alcohol, a compound related to (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, as a protecting group for carboxylic acids. This study provides insights into the versatility of these compounds in synthetic chemistry (Yoo, Kim, & Ky, 1990).

Stereochemistry and Synthesis

Purkayastha et al. (2010) discussed the stereochemistry and synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, which are related to the compound of interest, highlighting the significance of stereochemistry in the synthesis of pharmacologically relevant compounds (Purkayastha et al., 2010).

Safety and Hazards

This compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1860012-51-6
Record name L-Proline, 4-methoxy-1-methyl-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860012-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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